molecular formula C3H10Ge B074220 Trimethylgermanium CAS No. 1449-63-4

Trimethylgermanium

Cat. No.: B074220
CAS No.: 1449-63-4
M. Wt: 118.74 g/mol
InChI Key: AEOGRWUNSVGMMJ-UHFFFAOYSA-N
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Description

Trimethylgermanium, with the chemical formula ( \text{C}3\text{H}{10}\text{Ge} ), is an organogermanium compound. It is a colorless, volatile liquid that is primarily used in organic synthesis and materials science. The compound is known for its reactivity, particularly in hydrogermylation reactions, where it adds across double bonds in alkenes and alkynes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethylgermanium can be synthesized through the reaction of germanium tetrachloride with methylmagnesium bromide in an ether solution. The reaction proceeds as follows: [ \text{GeCl}_4 + 4 \text{CH}_3\text{MgBr} \rightarrow \text{Ge(CH}_3)_3\text{H} + 3 \text{MgBrCl} ]

Another method involves the reduction of this compound chloride with lithium aluminum hydride: [ \text{Ge(CH}_3)_3\text{Cl} + \text{LiAlH}_4 \rightarrow \text{Ge(CH}_3)_3\text{H} + \text{LiAlCl}_4 ]

Industrial Production Methods

Industrial production of trimethylgermane typically involves the same synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of catalysts, such as platinum or palladium, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Trimethylgermanium undergoes several types of chemical reactions, including:

    Hydrogermylation: Addition of the germanium-hydrogen bond across double or triple bonds in alkenes and alkynes.

    Oxidation: Formation of germanium oxides upon exposure to oxidizing agents.

    Substitution: Replacement of the hydrogen atom with other functional groups.

Common Reagents and Conditions

    Hydrogermylation: Typically catalyzed by platinum or palladium complexes, such as Karstedt’s catalyst, under mild conditions.

    Oxidation: Performed using oxidizing agents like hydrogen peroxide or ozone.

    Substitution: Achieved using halogenating agents or organometallic reagents.

Major Products

    Hydrogermylation: Produces organogermanium compounds with germanium-carbon bonds.

    Oxidation: Results in germanium dioxide or other germanium oxides.

    Substitution: Yields various organogermanium derivatives depending on the substituent introduced.

Scientific Research Applications

Trimethylgermanium has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of organogermanium compounds and as a reagent in hydrogermylation reactions.

    Materials Science: Employed in the production of germanium-containing polymers and materials with unique electronic properties.

    Biology and Medicine: Investigated for its potential biological activity and therapeutic applications, although its use in these fields is less common compared to its chemical applications.

    Industry: Utilized in the semiconductor industry for the deposition of germanium films and in the production of specialized glass and ceramics.

Mechanism of Action

The mechanism by which trimethylgermane exerts its effects in chemical reactions involves the activation of the germanium-hydrogen bond. In hydrogermylation reactions, the germanium-hydrogen bond adds across the double or triple bond of the substrate, forming a new germanium-carbon bond. Catalysts, such as platinum or palladium, facilitate this process by coordinating to the substrate and activating the germanium-hydrogen bond.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilane: Similar in structure but contains silicon instead of germanium. It is less reactive in hydrogermylation reactions.

    Trimethylstannane: Contains tin instead of germanium. It is more toxic and has different reactivity patterns.

    Trimethylplumbane: Contains lead instead of germanium. It is highly toxic and less commonly used.

Uniqueness

Trimethylgermanium is unique due to its balance of reactivity and stability. It is more reactive than trimethylsilane but less toxic than trimethylstannane and trimethylplumbane. This makes it a valuable reagent in organic synthesis and materials science.

Properties

IUPAC Name

trimethylgermane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10Ge/c1-4(2)3/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEOGRWUNSVGMMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[GeH](C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10Ge
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1449-63-4
Record name Trimethylgermane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001449634
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trimethylgermanium

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